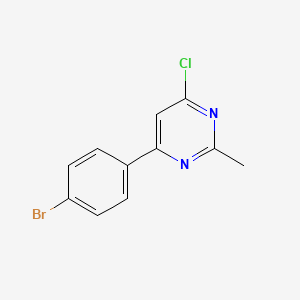

4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

描述

4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine is a halogenated pyrimidine derivative characterized by a bromophenyl group at the 4-position, a chlorine atom at the 6-position, and a methyl group at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

属性

IUPAC Name |

4-(4-bromophenyl)-6-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVINHVAKPDWYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on various studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H8BrClN2

- Molecular Weight : 299.55 g/mol

The compound features a bromophenyl group and a chloro substituent on the pyrimidine ring, which significantly influences its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. Various methods have been reported, including:

- Halogenation : Introduction of bromine and chlorine using halogenating agents.

- Substitution Reactions : Reactions with phenolic compounds to introduce the bromophenyl group.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. For example, in a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated notable inhibition zones compared to control antibiotics like ciprofloxacin .

| Bacterial Strain | Inhibition Zone (mm) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 18 | 22 |

| Escherichia coli | 15 | 20 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results indicated that it effectively inhibited cell proliferation and induced apoptosis in these cell lines .

| Cell Line | IC50 (µM) | Comparison Drug (Bleomycin) |

|---|---|---|

| MCF-7 | 12 | 15 |

| HCT-116 | 10 | 14 |

| HepG-2 | 11 | 13 |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Modulation : It can interact with specific receptors, altering signaling pathways that lead to cell death or inhibition of growth.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives including this compound against multi-drug resistant strains. The findings highlighted its potential as a lead compound for developing new antimicrobial agents .

- Anticancer Research : Another study focused on the anticancer properties of this compound, demonstrating its ability to induce apoptosis via the activation of caspase pathways in breast cancer cells . This positions it as a promising candidate for further development in cancer therapeutics.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogen Positioning : Bromine at the para position (4-BrPh) enhances steric bulk and electronic effects compared to meta-bromine derivatives (e.g., 3-BrPh in ).

- Methyl vs.

- Fluorine Substitution : The addition of a 5-fluoro group (as in ) increases electronegativity, which may alter binding affinity in biological targets.

Comparison with Related Compounds:

- 4-(3-Bromophenyl)-2-chloro-6-phenylpyrimidine: Synthesized via multi-step coupling reactions, with recrystallization from ethanol/acetic acid mixtures .

- 5-(4-Bromophenyl)-4,6-dichloropyrimidine : Used as an intermediate for sulfonamide derivatives via reaction with methanesulfonamide under basic conditions .

Antimicrobial and Anthelmintic Activity

- This compound: Limited direct data, but structurally similar dihydropyrimidine derivatives (e.g., 5,6-dihydropyrimidine-2-thiols) exhibit moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli .

- 4-(4-Chlorophenyl)sulfanyl Derivatives : Pyrimidines with sulfanyl groups (e.g., 4-[(4-chlorophenyl)sulfanyl]-6-(methanesulfonylmethyl)-2-phenylpyrimidine) show enhanced anthelmintic activity due to sulfur’s electron-withdrawing effects .

准备方法

Condensation of 4-Bromoaniline with 6-Chloro-2-methylpyrimidine-4-carbaldehyde

One common laboratory-scale method involves the condensation of 4-bromoaniline with 6-chloro-2-methylpyrimidine-4-carbaldehyde. The reaction is conducted under reflux in ethanol or methanol, followed by cooling, filtration, and recrystallization for purification.

- Reaction conditions:

- Solvent: Ethanol or methanol

- Temperature: Reflux (~78 °C)

- Time: Several hours until completion

- Workup: Cooling, filtration, recrystallization

This method yields the corresponding imine intermediate, which can be further processed to the target compound or related derivatives.

Nucleophilic Substitution on 4,6-Dichloro-2-methylpyrimidine

Another approach uses 4,6-dichloro-2-methylpyrimidine as a starting material, where the chlorine at the 4-position is substituted by a nucleophile derived from 4-bromophenyl-containing reagents.

- Typical procedure:

- React 4,6-dichloro-2-methylpyrimidine with 4-bromophenyl amines or thiols

- Use sodium hydride or potassium tert-butoxide as base

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

- Temperature: 0 °C to room temperature, stirring for 16 hours or more

- Isolation by filtration and purification by recrystallization or chromatography

This method allows selective substitution at the 4-position while retaining the chlorine at the 6-position.

Industrial-Scale Synthesis and Optimization

Industrial production methods adapt the above laboratory procedures with scale-up considerations, including continuous flow reactors and automated systems to improve yield and efficiency.

- Key features:

- Use of toluene and dimethylformamide (DMF) as solvents

- Controlled temperature profiles (0 °C to 85 °C)

- Use of strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride for deprotonation and activation

- Removal of solvents under reduced pressure to concentrate reaction mixtures

- Extended reaction times (up to 16 hours) to ensure completion

- Workup involving cooling, filtration, and washing to isolate the product

For example, a process described in patent literature involves dissolving bromophenyl-substituted pyrimidine intermediates in toluene/DMF, warming to 50 °C, distilling off some toluene, cooling to 0 °C, and adding KOtBu portionwise, followed by stirring at room temperature for 1 hour. Subsequent steps include addition of 2-(tert-butoxy)ethanol and heating at 85 °C for several hours to achieve the desired substitution and purification.

Reaction Types and Reagents

| Reaction Type | Reagents/Conditions | Notes |

|---|---|---|

| Nucleophilic aromatic substitution | Sodium hydride, KOtBu, 4,6-dichloro-2-methylpyrimidine, 4-bromoaniline derivatives | Selective substitution at 4-position on pyrimidine ring |

| Condensation | 4-bromoaniline, 6-chloro-2-methylpyrimidine-4-carbaldehyde, ethanol/methanol, reflux | Formation of imine intermediates |

| Oxidation/Reduction | Hydrogen peroxide, potassium permanganate, NaBH4, LiAlH4 | Modifications on substituents possible |

Summary Table of Key Preparation Methods

Research Findings and Analysis

- The substitution reactions on pyrimidine rings are highly regioselective, favoring the 4-position substitution due to electronic effects of the pyrimidine nitrogen atoms.

- Bases such as sodium hydride and potassium tert-butoxide are effective in deprotonating nucleophiles to facilitate substitution.

- Solvent choice impacts reaction rate and yield; polar aprotic solvents like DMSO and DMF enhance nucleophilicity and reaction kinetics.

- Industrial processes emphasize solvent recycling, temperature control, and reagent addition rates to optimize product purity and yield.

- The presence of bromine on the phenyl ring allows further functionalization via cross-coupling reactions, expanding the utility of this compound in medicinal chemistry and material science.

常见问题

Q. What safety protocols are critical when handling 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent dermal or ocular exposure. Inhalation risks should be mitigated via fume hoods or gloveboxes during synthesis. Waste containing halogenated pyrimidines must be segregated and disposed of through certified hazardous waste management services to avoid environmental contamination .

Q. Which spectroscopic techniques are essential for characterizing the purity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) are critical. For example, ¹H NMR can resolve methyl (δ 2.5–3.0 ppm) and aromatic proton signals (δ 7.2–8.0 ppm), while ¹³C NMR identifies halogenated carbons (C-Br: δ 120–130 ppm; C-Cl: δ 105–115 ppm). Elemental analysis (±0.3% tolerance) should confirm stoichiometry .

Q. What is the role of halogen substituents in stabilizing the pyrimidine ring during synthesis?

Bromo and chloro groups act as electron-withdrawing substituents, enhancing the ring's electrophilicity and directing regioselectivity in cross-coupling reactions. Their steric bulk may influence crystallization behavior, as seen in monoclinic crystal systems (e.g., space group C2/c) for analogous compounds .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in halogenated pyrimidines?

Single-crystal X-ray analysis (e.g., Mo-Kα radiation, λ = 0.71073 Å) determines bond lengths, angles, and intermolecular interactions. For this compound, key parameters include C-Br bond lengths (~1.89 Å) and dihedral angles between the pyrimidine ring and bromophenyl group. Data refinement (R factor < 0.06) ensures accuracy .

Q. What computational approaches predict the binding modes of this compound to biological targets?

Genetic algorithm-based docking programs like GOLD optimize ligand conformations while accounting for partial protein flexibility. Key parameters include:

- Scoring function : GoldScore or ChemPLP to evaluate hydrogen bonding (e.g., pyrimidine N1 with active-site residues) and hydrophobic contacts.

- Water displacement : Retain tightly bound water molecules mediating protein-ligand interactions.

Validation against a 100-complex dataset shows >70% accuracy in reproducing experimental binding modes .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NOE correlations or MS fragmentation patterns) require orthogonal validation:

- DEPT-135 NMR : Differentiate CH₃ (positive phase) from quaternary carbons.

- IR spectroscopy : Confirm carbonyl absence to rule out byproducts.

- X-ray crystallography : Resolve tautomeric forms or positional isomerism. Cross-referencing with synthetic protocols (e.g., Suzuki-Miyaura coupling efficiency) can identify impurities .

Q. What strategies enhance the antimicrobial activity of halogenated pyrimidine derivatives?

Structure-activity relationship (SAR) studies suggest:

- Substituent modulation : Replace methyl with trifluoromethyl to improve lipophilicity and metabolic stability .

- Bioisosteric replacement : Substitute chlorine with bioisosteres like CF₃ or SMe to optimize target engagement.

- Docking-guided design : Prioritize compounds with hydrogen-bonding motifs (e.g., pyrimidine N3 to GlcN-6-P-synthase Asp-60) and low RMSD values (<2.0 Å) in molecular dynamics simulations .

Methodological Guidelines

Q. Synthetic Optimization for Halogenated Pyrimidines

- Buchwald-Hartwig amination : Use Pd(dba)₂/Xantphos catalysts to couple bromophenyl groups with chloropyrimidine precursors (yield >75%).

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 150°C) while minimizing thermal decomposition.

- Purification : Gradient flash chromatography (hexane/EtOAc 4:1 to 1:1) isolates products with >95% purity .

Q. Validating Crystallographic Data

- Twinning analysis : Use PLATON to detect twinning in monoclinic systems.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) contributing to crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。